molecular formula C14H13NO3 B018875 N-Acetyl-3-acetoxy-5-phenylpyrrole CAS No. 100750-39-8

N-Acetyl-3-acetoxy-5-phenylpyrrole

Cat. No. B018875
M. Wt: 243.26 g/mol
InChI Key: WKSITCBIIIHVSF-UHFFFAOYSA-N
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Patent
US04645842

Procedure details

A finely divided portion of N-acetyl-3-acetoxy-5-phenylpyrrole (2) (36.8 g; 0.15 mol) was freed of oxygen by stirring in a flowing argon stream for 10 minutes, then suspended in deoxygenated methanol (MeOH) (379 mL), cooled to -6° C. (in a -15° C. methanol (MeOH)/dry-ice bath) under an inert gas atmosphere and rapidly treated with an ice cold deoxygenated solution of 2N NaOH (300 mL). The reaction temperature rose immediately upon addition of base to 18° C., and after ~3 minutes the reaction mixture became homogeneous. As the reaction mixture cooled, compound 3 separated as fine crystals. After 15 minutes a solution of cold deoxygenated 2M citric acid (150 mL) was added, the resulting mixture was stirred for 10 minutes, and then filtered. The solid was washed thoroughly with deoxygenated water (200 mL), taking care to minimize exposure of the product to air, then dried under vacuum overnight to yield the title compound (22.3 g; 93.6%) as light pink tiny needles.
Quantity
36.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
379 mL
Type
solvent
Reaction Step Four
Yield
93.6%

Identifiers

REACTION_CXSMILES
C([N:4]1[C:8]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:7][C:6]([O:15]C(=O)C)=[CH:5]1)(=O)C.O=O.[OH-].[Na+]>CO>[OH:15][C:6]1[CH:7]=[C:8]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[NH:4][CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
36.8 g
Type
reactant
Smiles
C(C)(=O)N1C=C(C=C1C1=CC=CC=C1)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
300 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
379 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
by stirring in a flowing argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction temperature rose immediately upon addition of base to 18° C.
WAIT
Type
WAIT
Details
after ~3 minutes the reaction mixture became homogeneous
TEMPERATURE
Type
TEMPERATURE
Details
As the reaction mixture cooled
CUSTOM
Type
CUSTOM
Details
compound 3 separated as fine crystals
CUSTOM
Type
CUSTOM
Details
After 15 minutes a solution of cold deoxygenated 2M citric acid (150 mL)
Duration
15 min
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed thoroughly with deoxygenated water (200 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OC1=CNC(=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 22.3 g
YIELD: PERCENTYIELD 93.6%
YIELD: CALCULATEDPERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.